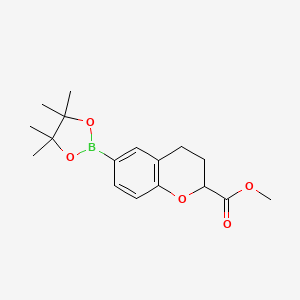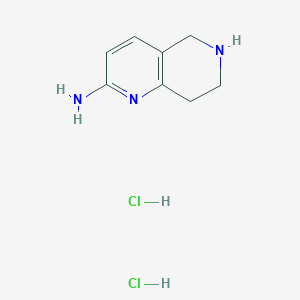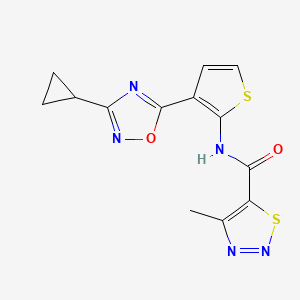
Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate" is a chemical compound with a complex structure and a variety of applications. Although specific research on this exact compound is limited, related compounds have been studied extensively in various fields, including organic chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds often involves multi-component strategies and is characterized by techniques like FT-IR, NMR spectroscopy, and X-ray diffraction analyses. For example, Ahmed et al. (2016) discussed the synthesis of related compounds using a one-pot three-component strategy, characterized by FT-IR, NMR, and single crystal X-ray diffraction analyses (Ahmed et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds is often stabilized by weak intermolecular hydrogen bonding interactions, forming crystalline structures with specific space groups. DFT calculations are used to compare with experimental spectroscopic results and probe structural properties (Ahmed et al., 2016).
Chemical Reactions and Properties
Chemical reactions of related compounds include electrophilic substitutions and cycloaddition reactions. The reactivity and stability of these compounds can be studied through frontier molecular orbital analysis and other theoretical calculations (Betterley et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and phase separation behaviors, are influenced by the fluorine content in the molecules. Pd-initiated polymerization studies have shown how these properties can vary significantly based on the molecular structure (Shimomoto et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization
- One Pot Synthesis and Spectral Analyses: A study highlighted the synthesis of derivatives related to Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate through a one pot three-component strategy. These compounds were characterized using FT-IR, NMR spectroscopy, and TOF-MS spectrometry, revealing detailed insights into their molecular structures through single crystal X-ray diffraction analyses. The study further explored the compounds' stability and reactivity via Density Functional Theory (DFT) calculations and assessed their cytotoxicity through brine shrimp assay (Ahmed et al., 2016).
Chemical Reactions and Mechanisms
- Reaction Mechanisms: Another research focused on the thermal reaction of Methyl Diazoacetate (a related compound) with benzyl ethers, demonstrating the insertion into the benzylic carbon–oxygen bonds. This study provided valuable insights into the reaction mechanisms through Chemically Induced Dynamic Nuclear Polarization (CIDNP) and product analysis by Vapor Phase Chromatography (VPC), contributing to the understanding of reaction pathways and the formation of various products (Iwamura et al., 1976).
Catalysis and Chemical Transformations
- Catalytic Applications: Research on potassium promoted lanthanum-magnesium oxide showcased its use as a novel catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, demonstrating the potential of this catalyst in the pharmaceutical industry for the production of non-steroidal anti-inflammatory drugs. This study not only revealed the high efficiency and selectivity of the catalyst but also developed a kinetic model for the reaction mechanism (Molleti & Yadav, 2017).
Propriétés
IUPAC Name |
methyl 2-[3-(difluoromethoxy)phenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(14)8(13)6-3-2-4-7(5-6)16-10(11)12/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOKZLKZCYHZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)

![methyl 4-(7-(4-(methylthio)phenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2488201.png)


![2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2488205.png)

![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)

